Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Neuroscience Addiction Biology nAChR Antagonism

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a versatile β-keto ester and substituted 2,4-dioxobutanoate derivative , characterized by the presence of a 3-chlorophenyl group and an α,γ-diketo ester functionality. Its structure provides a unique scaffold for drug discovery and chemical biology, with documented activity across multiple therapeutically relevant biological targets.

Molecular Formula C11H9ClO4
Molecular Weight 240.64
CAS No. 501653-40-3
Cat. No. B2648762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
CAS501653-40-3
Molecular FormulaC11H9ClO4
Molecular Weight240.64
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3
InChIKeyUEZWIRYNFIAZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 501653-40-3): Baseline Procurement and Scientific Utility


Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a versatile β-keto ester and substituted 2,4-dioxobutanoate derivative [1], characterized by the presence of a 3-chlorophenyl group and an α,γ-diketo ester functionality [2]. Its structure provides a unique scaffold for drug discovery and chemical biology, with documented activity across multiple therapeutically relevant biological targets [3].

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 501653-40-3): Why Generic Substitution Fails and Specific Selection Matters


Generic substitution with alternative 4-aryl-2,4-dioxobutanoates or other ester derivatives (e.g., ethyl or tert-butyl analogs) is not advisable without rigorous validation, as the methyl ester and the specific 3-chloro substitution pattern profoundly influence both biological activity and chemical reactivity. The methyl ester confers distinct physicochemical properties (e.g., solubility, LogP [1]), and the meta-chloro position is critical for optimal interaction with specific protein targets such as nicotinic acetylcholine receptors (nAChRs) and monoamine transporters [2]. The following quantitative evidence establishes the specific differentiation of this compound and supports its prioritized selection in specialized research contexts.

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 501653-40-3): Product-Specific Quantitative Evidence Guide


Potent and Selective Antagonist Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate demonstrates exceptionally potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target in addiction and neuropsychiatric research [1]. While the α3β4 nAChR is a validated target for modulating nicotine dependence, the majority of known nAChR ligands are either agonists or less potent antagonists [2]. The target compound exhibits an IC50 of 1.8 nM at the α3β4 subtype, representing sub-nanomolar potency that significantly differentiates it from other monoamine uptake inhibitor chemotypes [1]. It also exhibits selective antagonist activity across other nAChR subtypes, including α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and the muscle-type receptor (IC50 = 7.9 nM) [1].

Neuroscience Addiction Biology nAChR Antagonism

In Vivo Functional Activity in Nicotine Addiction Behavioral Models

The compound's in vitro potency translates into meaningful in vivo functional activity in established rodent models of nicotine addiction and behavior [1]. It effectively inhibits key nicotine-induced responses in mice: tail-flick antinociception (ED50 = 1.2 mg/kg, s.c.), locomotor activity (ED50 = 4.9 mg/kg, s.c.), hypothermia (ED50 = 9.2 mg/kg, s.c.), and hotplate antinociception (ED50 = 15 mg/kg, s.c.) [1]. These data are crucial for establishing the compound as a validated in vivo probe, a distinction most in silico screening hits or early-stage analogs lack.

Addiction Biology In Vivo Pharmacology Smoking Cessation

Broad Inhibition of Monoamine Transporters with a Distinct Selectivity Profile

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate exhibits a broad and quantifiable inhibition profile across all three major human monoamine transporters [1]. It inhibits the serotonin transporter (SERT) with an IC50 of 100 nM, the norepinephrine transporter (NET) with an IC50 of 443 nM, and the dopamine transporter (DAT) with an IC50 of 658 nM [1]. This pattern—with approximately 4- to 6-fold selectivity for SERT over NET and DAT—provides a unique and specific polypharmacology profile that is not characteristic of classical selective serotonin reuptake inhibitors (SSRIs) or dopamine reuptake inhibitors (DRIs).

Neuroscience Monoamine Transporters Neuropharmacology

Selective Reactivity and Synthetic Utility as a Building Block

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate serves as a highly functionalized and selective building block for the synthesis of diverse heterocyclic systems [1]. Its β-keto ester functionality allows for selective reactivity, enabling key transformations such as condensations and cyclizations, while the 3-chlorophenyl group facilitates further derivatization via cross-coupling reactions [1]. This dual functionality is analogous to that of ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 57961-48-5), which has been documented in patent literature for the synthesis of 5-(3-chlorophenyl)-isoxazole-3-carboxylic acid ethyl ester, a key intermediate [2].

Medicinal Chemistry Organic Synthesis Building Blocks

Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (CAS 501653-40-3): Best Research and Industrial Application Scenarios


Investigating the Role of α3β4 nAChR Antagonism in Nicotine Addiction

Given its potent α3β4 nAChR antagonist activity (IC50 = 1.8 nM [1]) and in vivo efficacy in multiple behavioral models (ED50 values from 1.2 to 15 mg/kg [2]), this compound is ideally suited as a lead tool compound or pharmacological probe in academic and industrial neuroscience programs focused on elucidating the α3β4 nAChR mechanism in nicotine dependence and developing novel smoking cessation therapies.

Studying Polypharmacology and Monoamine Transporter Interactions in Neuropsychiatric Disorders

The compound's unique balanced inhibition profile across SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 658 nM [1]) makes it a valuable research agent for investigating the therapeutic potential of mixed monoamine reuptake inhibition in complex neuropsychiatric conditions, providing a specific and quantifiable pharmacological signature distinct from selective inhibitors [1].

Serving as a Versatile Building Block for Heterocyclic Compound Synthesis in Drug Discovery

The compound's β-keto ester structure and 3-chlorophenyl substituent [3] make it a key intermediate for medicinal chemists seeking to generate libraries of isoxazoles, pyrazoles, or other heterocycles. Its methyl ester group offers specific advantages in terms of molecular weight (240.64 g/mol [3]) and physicochemical properties compared to larger ester analogs, facilitating efficient synthesis and purification in early-stage drug discovery workflows [4].

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